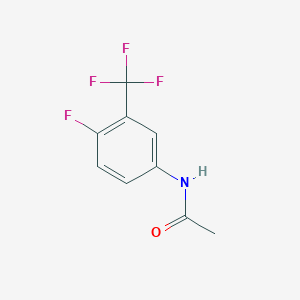

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic effects and bioavailability .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWIUGSDRGHTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438575 | |

| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-38-2 | |

| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-3-(trifluoromethyl)aniline+acetic anhydride→N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide+acetic acid

Industrial Production Methods: In an industrial setting, the production of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used as a building block in organic synthesis. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide (CAS 348-90-3)

- Structural Differences : Chlorine replaces fluorine at the para-position.

- Impact : Chlorine’s higher lipophilicity (Cl vs. F) may increase membrane permeability but reduce metabolic stability.

- Applications : Used as a reference compound in agrochemical research due to its halogenated aromatic structure .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

Substituent Position and Functional Group Variations

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4)

- Structural Differences: Incorporates a phenoxy group and methyl substitution.

- Applications: Potential herbicide or pesticide due to structural similarity to known agrochemicals .

N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14 in )

Fluorinated Probes for NMR Studies

BTFMA (2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide)

Physical Properties Comparison

| Compound Name | Melting Point (°C) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide* | Not reported | C₉H₇F₄NO | -F, -CF₃, acetamide |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide | Not reported | C₉H₇ClF₃NO | -Cl, -CF₃, acetamide |

| 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | Not reported | C₁₆H₁₃ClF₃NO₂ | -Cl, -OCH₃, phenoxy, acetamide |

| BTFMA | Not reported | C₉H₇BrF₃NO | -Br, -CF₃, acetamide |

*Hypothetical data inferred from analogs.

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide features a fluorinated aromatic ring that enhances its lipophilicity and metabolic stability. The presence of both fluoro and trifluoromethyl groups contributes to its unique interactions with biological targets. These properties make it a valuable compound in drug design and synthesis.

The mechanism of action for N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific proteins and enzymes. The fluorinated groups can enhance binding affinity, modulating the activity of various biological targets. This compound serves as a model for understanding how fluorinated molecules interact with biological systems, which is crucial for the development of new pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide derivatives. For instance, derivatives containing thiazole moieties showed promising antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Antitubercular Activity

Research has indicated that related phenylacetamide compounds exhibit significant antitubercular activity. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, highlighting the potential for developing new antitubercular agents .

Case Studies

- Antitubercular Screening : A study evaluated various N-phenylacetamide derivatives for their efficacy against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains, suggesting a strong lead for further optimization .

- Antibacterial Evaluation : Another study focused on the synthesis of N-phenylacetamide derivatives with thiazole groups, which showed effective antibacterial properties against multiple strains, emphasizing the importance of structural modifications in enhancing bioactivity .

Comparative Studies

The biological activity of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can be compared to other halogenated phenylacetamides:

| Compound | Biological Activity | MIC (μg/mL) |

|---|---|---|

| N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | Antitubercular | 4 - 64 |

| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | Moderate Antitubercular | 16 - 32 |

| N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | Lower Antibacterial | 32 - 64 |

This table illustrates how variations in halogen substitution can influence the biological activity of phenylacetamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.